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Compound Name: 3-Benzoyl-4-methylpyridine
CAS No.: 38824-77-0
Cat. No.: B1392142
Get Quote
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This technical guide provides a comprehensive overview of the spectroscopic characteristics of
3-benzoyl-4-methylpyridine. Designed for researchers, scientists, and professionals in drug
development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data of this compound. The information presented herein is
synthesized from established spectroscopic principles and data from analogous compounds,
offering a robust framework for the identification and characterization of 3-benzoyl-4-
methylpyridine.

Introduction

3-Benzoyl-4-methylpyridine is a heterocyclic ketone with a molecular structure that combines
a pyridine ring substituted with a benzoyl group at the 3-position and a methyl group at the 4-
position. This unique arrangement of functional groups imparts specific electronic and structural
properties that are reflected in its spectroscopic signatures. Understanding these spectral
characteristics is paramount for confirming the identity, purity, and structure of the molecule in
various research and development settings. This guide provides a detailed analysis of its
predicted *H NMR, 13C NMR, IR, and MS spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of an organic molecule. Due to the absence of readily available experimental
spectra for 3-benzoyl-4-methylpyridine, the following data and interpretations are based on
established chemical shift theory and comparative analysis with structurally related compounds
such as 3-benzoylpyridine, 4-methylpyridine, and other substituted pyridines.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

o Dissolve approximately 5-10 mg of 3-benzoyl-4-methylpyridine in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.
2. 'H NMR Data Acquisition:
e Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. 3C NMR Data Acquisition:
e Acquire the spectrum on the same instrument.

» Employ proton decoupling to obtain a spectrum with single lines for each unique carbon
atom.

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

'H NMR Spectral Data (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~8.80 S 1H H-2

~8.60 d 1H H-6

~7.80-7.90 m 2H H-2', H-6' (Benzoyl)
H-3', H-4', H-5'

~7.50-7.65 m 3H
(Benzoyl)

~7.30 d 1H H-5

~2.40 S 3H -CHs

Interpretation of *H NMR Spectrum

The predicted *H NMR spectrum of 3-benzoyl-4-methylpyridine is characterized by distinct
signals corresponding to the protons on the pyridine and benzoyl rings, as well as the methyl

group.

» Pyridine Protons: The protons on the pyridine ring are expected to appear in the downfield
region due to the deshielding effect of the electronegative nitrogen atom.

o H-2: The proton at the 2-position (H-2) is anticipated to be the most deshielded due to its
proximity to the nitrogen atom and the electron-withdrawing benzoyl group. It is predicted
to appear as a singlet around 8.80 ppm.

o H-6: The proton at the 6-position (H-6) is also significantly deshielded by the nitrogen and
is expected to resonate as a doublet around 8.60 ppm, coupled to H-5.

o H-5: The proton at the 5-position (H-5) will be influenced by the adjacent methyl group and
will likely appear as a doublet around 7.30 ppm, coupled to H-6.

e Benzoyl Protons: The protons of the benzoyl group will exhibit a complex multiplet pattern in
the aromatic region.
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o The ortho-protons (H-2', H-6") are expected to be the most deshielded of the benzoyl
group due to the anisotropic effect of the carbonyl, appearing as a multiplet around 7.80-
7.90 ppm.

o The meta- (H-3', H-5') and para- (H-4") protons will resonate as a multiplet in the range of
7.50-7.65 ppm.

» Methyl Protons: The protons of the methyl group at the 4-position are in an aliphatic
environment and will therefore appear significantly upfield as a sharp singlet around 2.40

ppm.

Caption: Molecular structure of 3-benzoyl-4-methylpyridine.

C NMR Spectral Data (Predicted)

Chemical Shift (6, ppm) Assignment
~195.0 C=0 (Benzoyl)
~155.0 C-4

~152.0 C-2

~149.0 C-6

~138.0 C-1' (Benzoyl)
~134.0 C-4' (Benzoyl)
~132.0 C-3

~130.0 C-2', C-6' (Benzoyl)
~128.5 C-3', C-5' (Benzoyl)
~125.0 C-5

~19.0 -CHs

Interpretation of *C NMR Spectrum

The predicted 3C NMR spectrum will show distinct signals for each unique carbon atom in the
molecule.
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o Carbonyl Carbon: The most downfield signal is expected for the carbonyl carbon of the
benzoyl group, appearing around 195.0 ppm.

e Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region.

o The carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the
methyl group (C-4) are expected to be the most deshielded among the pyridine carbons,
with predicted shifts around 152.0, 149.0, and 155.0 ppm, respectively.

o The carbon attached to the benzoyl group (C-3) will also be downfield, around 132.0 ppm.

o The C-5 carbon is predicted to be the most upfield of the pyridine ring carbons, at
approximately 125.0 ppm.

e Benzoyl Carbons: The aromatic carbons of the benzoyl group will appear in the typical range
of 128-138 ppm. The quaternary carbon (C-1") will be around 138.0 ppm, while the other
carbons will have shifts influenced by their position relative to the carbonyl group.

» Methyl Carbon: The aliphatic carbon of the methyl group will be the most upfield signal,
expected around 19.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the
ATR crystal and acquire the spectrum.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press
the mixture into a thin, transparent pellet.

e Acquire the spectrum over the range of 4000-400 cm~1.

IR Spectral Data (Predicted)
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Wavenumber (cm~?) Vibration

3100-3000 C-H stretch (aromatic)

2980-2850 C-H stretch (aliphatic, -CHs)

~1665 C=0 stretch (aryl ketone)

~1600, ~1580, ~1470 C=C and C=N stretch (aromatic rings)
~1450 C-H bend (aliphatic, -CHs)

~1280 C-C-C bend (in-plane, ketone)
900-675 C-H bend (out-of-plane, aromatic)

Interpretation of IR Spectrum

The IR spectrum of 3-benzoyl-4-methylpyridine will be dominated by the characteristic
absorption bands of its functional groups.

e C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm~1
region, while the aliphatic C-H stretching of the methyl group will appear between 2980-2850
cm~L,

o Carbonyl Stretching: A strong, sharp absorption band around 1665 cm~1 is the most
characteristic feature of the spectrum and is attributed to the C=0 stretching vibration of the
aryl ketone.

e Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine and
benzene rings will give rise to several bands in the 1600-1470 cm~1 region.

e C-H Bending: The out-of-plane C-H bending vibrations of the substituted aromatic rings will
produce a pattern of bands in the fingerprint region (900-675 cm~1) that can be diagnostic of
the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.
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Experimental Protocol: Mass Spectrometry

» Electron lonization (EIl): Introduce a small amount of the sample into the mass spectrometer,
where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

» Electrospray lonization (ESI): Dissolve the sample in a suitable solvent and introduce it into
the ESI source. This is a softer ionization technique that often results in a prominent
molecular ion peak.

Mass Spectral Data (Predicted)

m/z lon

197 [M]* (Molecular lon)

196 [M-HJ*

182 [M-CHs]*

168 [M-H-COJ* or [M-CHOJ*

105 [CeHsCO]* (Benzoyl cation)

92 [CeHeN]* (Methylpyridine fragment)
77 [CeHs]* (Phenyl cation)

Interpretation of Mass Spectrum

The electron ionization mass spectrum of 3-benzoyl-4-methylpyridine is expected to show a
prominent molecular ion peak and several characteristic fragment ions.

e Molecular lon: The molecular ion peak ([M]*) should be observed at an m/z value
corresponding to the molecular weight of the compound, which is 197 g/mol .

» Key Fragmentations:

o The most significant fragmentation pathway is often the cleavage of the bond between the
carbonyl group and the pyridine ring, leading to the formation of a stable benzoyl cation
([CeHsCOJ*) at m/z 105. This is typically a very intense peak.
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[e]

The complementary fragment, the 4-methyl-3-pyridyl cation, would be at m/z 92.

o

Loss of the phenyl group from the molecular ion would result in a peak at m/z 120.

[¢]

The benzoyl cation can further fragment by losing a neutral CO molecule to give the
phenyl cation ([CeHs]*) at m/z 77.

[¢]

Loss of the methyl group from the molecular ion would lead to a peak at m/z 182.

[M-H]*
m/z 196
[M-CHs]*
m/z 182
[CeHsCO]* -COo [CeHs]*
m/z 105 m/z 77
[CeHsN]*
m/z 92

Click to download full resolution via product page

[M]*
m/z 197

- CeHaN(CH3s)

Caption: Predicted mass spectral fragmentation of 3-benzoyl-4-methylpyridine.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the *H NMR, 13C

NMR, IR, and MS spectra of 3-benzoyl-4-methylpyridine. The interpretations are grounded in

fundamental spectroscopic principles and data from analogous molecules. These data and
analyses serve as a valuable resource for the unambiguous identification and characterization
of this compound in a laboratory setting. Experimental verification of these predicted spectra
will be crucial for confirming the structural assignments presented in this guide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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